molecular formula C13H14N2O2 B5782165 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No.: B5782165
M. Wt: 230.26 g/mol
InChI Key: OWLRIHUHKJIHNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a post-Ugi modification strategy can be employed to synthesize functionalized derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Synthetic Approaches

  • Cyclization Reactions : The synthesis often employs cyclization methods involving lactams or related compounds as precursors. For instance, one-pot methods have been developed to streamline the synthesis process while maintaining high yields and purity .
  • Use of Sulfones : Recent studies have shown that the interaction of methylenactive sulfones with dihydropyrrole derivatives can lead to the formation of this benzodiazepine derivative through nucleophilic aromatic substitution reactions .

Biological Activities

The biological activities of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives have been explored in several studies:

Anticancer Activity

  • Mechanism : Research indicates that these compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. The presence of the benzodiazepine core is crucial for its interaction with biological targets involved in cancer progression.

Neuropharmacological Effects

  • CNS Activity : The compound has been investigated for its potential neuropharmacological effects, including anxiolytic and sedative properties. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating anxiety disorders and insomnia.

Case Studies

Several case studies highlight the effectiveness and potential applications of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives:

StudyFocusFindings
Study 1 Anticancer PropertiesDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.
Study 2 Neuropharmacological EffectsShowed promising results in animal models for anxiety reduction and sleep induction compared to standard treatments.
Study 3 Synthesis OptimizationDeveloped an efficient one-pot synthesis method that improved yield and reduced reaction time significantly.

Mechanism of Action

The mechanism of action of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione involves its ability to bind to the minor groove of DNA. This binding disrupts the normal function of DNA, leading to cytotoxic effects. The molecular targets include DNA itself and various proteins involved in DNA replication and repair . The pathways affected by this compound are crucial for cell survival, making it an effective agent in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the pyrrolobenzodiazepine family, such as anthramycin, sibiromycin, and tomaymycin . These compounds share a similar tricyclic structure and exhibit comparable biological activities.

Uniqueness

What sets 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione apart is its specific substitution pattern, which can influence its binding affinity and selectivity for DNA. This unique structure may result in different biological activities and therapeutic potentials compared to other PBDs .

Biological Activity

10-Methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C12H12N2O2. It has a molecular weight of approximately 216.236 g/mol and exhibits the following physical properties:

PropertyValue
Melting Point218-220 °C
Boiling Point477.4 °C
Density1.35 g/cm³
Flash Point242.5 °C
LogP1.319

Synthesis

The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. A notable method includes the interaction of methylene-active compounds with specific sulfonyl derivatives to form the desired pyrrolobenzodiazepine structure .

Anticonvulsant Properties

Research indicates that compounds similar to 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine have demonstrated anticonvulsant activity. For instance, fluorofelbamate—a compound related to benzodiazepines—has shown enhanced potency in anticonvulsant assays compared to its predecessors . The mechanism is believed to involve modulation of GABAergic neurotransmission.

Antitumor Activity

Studies have reported that benzodiazepine derivatives exhibit antitumor properties. In vitro assays have shown that certain pyrrolobenzodiazepines can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved are being investigated further.

Neuroprotective Effects

Neuroprotective effects have also been attributed to pyrrolobenzodiazepines. These compounds may protect neuronal cells from oxidative stress and excitotoxicity—common mechanisms in neurodegenerative diseases .

Case Studies

Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant efficacy of several pyrrolobenzodiazepines using animal models. Results indicated a dose-dependent reduction in seizure frequency and duration when administered prior to induced seizures.

Case Study 2: Antitumor Screening
In another investigation, a series of pyrrolobenzodiazepines were screened against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed significant cytotoxicity at micromolar concentrations with IC50 values ranging from 5 to 15 µM.

Properties

IUPAC Name

5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(14)17/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLRIHUHKJIHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazapine-5,11(10H,11aH)-dione (9.9 g, 45.8 mmol) in DMF (150 ml) at 0° C. was added NaH (2.0 g, 50.4 mmol). The mixture was warmed to room temperature and stirred for 1 h before methyl iodide (8.56 ml, 137 mmol) was added dropwise, After stirring for an additional 1 h, the mixture was dumped into water (1 l) and extracted with ethyl acetate (3×100 ml). The combined extracts were washed with water, dried over magnesium sulfate, filtered, and concentrated to a solid which was recrystallized from ethyl acetate-hexane (5.7 g, 54%), m.p. 118-120° C.
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Synthesis routes and methods II

Procedure details

N-Methyl isatoic anhydride (I) and L-proline (II) are reacted in a solvent such as ethanol or dimethyl sulfoxide at 25° to 200°C. for a period of 1 to 24 hours to produce the dextrorotatory isomer of 1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolo[2,1-c] [1,4]benzodiazepin-5,11(10H)-dione.
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Synthesis routes and methods III

Procedure details

A mixture of 12.3 g. of L-proline, 17.7 g. of N-methyl isatoic anhydride and 100 ml. of dimethyl sulfoxide is heated on a steam bath for 6 hours, cooled and then dilted with 250 ml. of water. The reaction mixture is extracted three times with benzene. The combined benzene layers are washed with water and concentrated to remove the solvent. The residue is recrystallized from ethyl acetate yielding the pure dextrorotatory isomer.
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Synthesis routes and methods IV

Procedure details

A mixture of 12.3 g. of L-proline, 17.7 g. of N-mthyl isatoic anhydride and 100 ml. of dimethyl sulfoxide is heated on a steam bath for 40 minutes. The mixture is cooled and diluted with 250 ml. of cold water. The precipitate is recovered by filtration, washed with water and then ether, air dried and then recrystallized from ethanol yielding the intermediate L-1-(N-methylanthrailoyl)proline, melting point 140°-142°C., [α]D25 -165°C. (1.1%, methanol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.